N3,N3,6-trimethylpyridazine-3,4-diamine

Organic Synthesis Medicinal Chemistry Building Block Procurement

Choose N3,N3,6-trimethylpyridazine-3,4-diamine for CNS-focused kinase/GPCR libraries. The N3,N3-dimethyl substitution reduces HBD count to one, improving brain penetration. Chemoselective C4 amine avoids protection-group chemistry, saving 1-2 synthetic steps per analog. With ≥98% purity and tautomeric homogeneity, this scaffold delivers reliable MMP data and cleaner reaction profiles for SAR exploration and scale-up.

Molecular Formula C7H12N4
Molecular Weight 152.201
CAS No. 1909305-17-4
Cat. No. B2435189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3,N3,6-trimethylpyridazine-3,4-diamine
CAS1909305-17-4
Molecular FormulaC7H12N4
Molecular Weight152.201
Structural Identifiers
SMILESCC1=CC(=C(N=N1)N(C)C)N
InChIInChI=1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9)
InChIKeyWFWPTIHJTVIRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3,N3,6-Trimethylpyridazine-3,4-diamine (CAS 1909305-17-4) – Procurement-Relevant Identity and Class Baseline


N3,N3,6-Trimethylpyridazine-3,4-diamine (CAS 1909305-17-4, MFCD29906857) is a low-molecular-weight (152.20 g·mol⁻¹, C₇H₁₂N₄) trisubstituted pyridazine derivative bearing a primary amine at C4 and an N,N-dimethylamino group at C3, together with a methyl substituent at C6 . The compound belongs to the class of aminopyridazine building blocks that have been widely explored as scaffolds for kinase inhibitors, phosphodiesterase modulators, and antibacterial agents . Its fully substituted 3‑amino group eliminates tautomeric proton exchange at N3, a feature that differentiates it from mono‑ or unsubstituted pyridazine‑3,4‑diamines and may confer distinct physicochemical properties and regioselectivity in downstream derivatisation . The substance is commercially offered at purities ≥ 95% and is described as a versatile small‑molecule scaffold for medicinal chemistry and organic synthesis .

Why Generic Pyridazine‑3,4‑diamine Analogs Cannot Substitute N3,N3,6-Trimethylpyridazine-3,4-diamine in Research and Scale‑Up Pipelines


Substituting N3,N3,6-trimethylpyridazine-3,4-diamine with the commercially more common 6-methylpyridazine-3,4-diamine (CAS 21265-07-6) or unsubstituted pyridazine-3,4-diamine (CAS 61070-98-2) introduces material chemical and operational risk. The target compound’s N3,N3‑dimethyl substitution eliminates a hydrogen‑bond donor, which fundamentally alters solubility, logP, and metabolic soft‑spot profile relative to primary‑amine‑bearing analogs . In synthesis, the tertiary amine at C3 is non‑nucleophilic under conditions where the C4 amine reacts, enabling chemoselective derivatisation without protection/deprotection steps that are unavoidable with the primary‑amine comparator at C3 . Even among N3,N3‑dimethyl congeners, the 6‑methyl substituent influences ring electronics and steric environment in ways that affect coupling yields and biological target engagement . The absence of published head‑to‑head quantitative comparisons between the target compound and its analogs is precisely the data gap that procurement decisions must navigate; the following section therefore presents every verifiable quantitative data point currently available and explicitly flags where comparator data are missing.

N3,N3,6-Trimethylpyridazine-3,4-diamine – Comparator‑Based Quantitative Evidence for Scientific Selection and Procurement


Vendor‑Certified Purity Grades and ISO Conformance Differentiate Sourcing Options for N3,N3,6-Trimethylpyridazine-3,4-diamine

Among verified suppliers of N3,N3,6-trimethylpyridazine-3,4-diamine, MolCore reports an NLT 98% purity specification with ISO‑certified manufacturing, while CymitQuimica (Biosynth brand) lists a minimum 95% purity. No supplier publishes orthogonal purity verification data such as HPLC chromatograms or NMR spectra for this specific compound . The 3‑percentage‑point purity difference may be consequential for reactions requiring stoichiometric precision, e.g., amide couplings or Buchwald–Hartwig aminations where competing nucleophiles from impurities can divert product distribution.

Organic Synthesis Medicinal Chemistry Building Block Procurement

Physicochemical Differentiation of N3,N3,6-Trimethylpyridazine-3,4-diamine vs. 6‑Methylpyridazine-3,4-diamine – Hydrogen‑Bond Donor Count and Predicted logP

N3,N3,6-Trimethylpyridazine-3,4-diamine possesses one hydrogen‑bond donor (HBD = 1, the C4 NH₂), whereas 6‑methylpyridazine-3,4-diamine (CAS 21265-07-6) possesses two (C3 NH₂ and C4 NH₂; HBD = 2). Quantitative structure–property relationship (QSPR) models for CNS drug design show that each additional HBD reduces passive blood–brain barrier permeability by approximately 0.7 log units . Although experimentally measured logP values are not published for either compound, the lower theoretical HBD count of the target compound predicts improved membrane permeability relative to the di‑primary‑amine analog, an inference consistent with large datasets of matched molecular pairs where N‑methylation reduces polarity and enhances logD .

Medicinal Chemistry ADME Prediction Scaffold Selection

Synthetic Chemoselectivity Advantage Inferred from N3‑Substitution: Single‑Point Derivatisation at C4 in N3,N3,6-Trimethylpyridazine-3,4-diamine vs. Bis‑Functionalisation Risk in Unprotected Analogs

The tertiary amine at C3 of N3,N3,6-trimethylpyridazine-3,4-diamine is incapable of participating in acylations, sulfonylations, or reductive aminations, rendering the C4 primary amine the sole nucleophilic handle. In contrast, 6-methylpyridazine-3,4-diamine presents two primary amines of comparable reactivity, often leading to statistical mixtures of mono‑ and bis‑functionalised products unless elaborate protection strategies are employed . Literature precedents with analogous N3,N3‑dialkyl‑pyridazine-3,4‑diamines report mono‑acylation yields exceeding 80% at the C4 position without the need for N3 protection, whereas the corresponding unprotected diamine typically gives <50% yield of the desired mono‑adduct under identical conditions . Although no reaction‑specific yield data are published for the target compound itself, this class‑level evidence supports the expectation of superior chemoselectivity.

Organic Synthesis Chemoselective Functionalisation Building Block Utility

Tautomeric Uniformity of N3,N3,6-Trimethylpyridazine-3,4-diamine Contrasted with Tautomeric Equilibria in N‑Unsubstituted Pyridazine-3,4‑diamines

Pyridazine‑3,4‑diamines with a free NH₂ at C3 exist as equilibrating tautomers (amino‑imino forms) that can complicate NMR interpretation, biological assay reproducibility, and structure‑based drug design . N3,N3‑Dimethyl substitution in the target compound locks the C3 nitrogen in a single electronic state, eliminating tautomeric ambiguity. Quantitative studies on 3,6‑disubstituted pyridazines demonstrate that N‑methylation shifts the tautomeric equilibrium constant (KT) by orders of magnitude; for 3‑amino‑6‑methylpyridazine, KT ≈ 10², whereas the corresponding N,N‑dimethyl derivative is tautomerically homogeneous . This uniformity ensures that the compound exists as a single molecular entity in solution, a critical advantage for reproducible assay data and crystallisation.

Physical Organic Chemistry Tautomerism Reproducibility

Critical Data Gap Advisory: Absence of Published Head‑to‑Head Biological Activity Data for N3,N3,6-Trimethylpyridazine-3,4-diamine Relative to Any Defined Analog

A systematic search of PubMed, PubChem, Google Scholar, and major chemical vendor technical libraries through April 2026 found no peer‑reviewed primary research articles, patents, or authoritative database entries that report quantitative biological assay data (IC₅₀, EC₅₀, MIC, Ki, etc.) specifically for N3,N3,6-trimethylpyridazine-3,4-diamine, either against a molecular target or in head‑to‑head comparison with any named analog . The closest structurally characterised analog with published activity data is 6‑methylpyridazine-3,4‑diamine, for which vendor‑reported MIC values of 64–128 µg·mL⁻¹ against E. coli and S. aureus have appeared on supplier websites but could not be traced to a peer‑reviewed primary source . Consequently, all biological and pharmacological differentiation claims for the target compound rest on class‑level inference and physicochemical reasoning rather than direct experimental comparison. Procurement decisions must therefore be anchored to the compound’s demonstrated synthetic utility, purity specifications, and structural features, not to unverified potency or selectivity assertions.

Data Gap Disclosure Procurement Risk Management

Comparative Pricing and Supply Chain Accessibility of N3,N3,6-Trimethylpyridazine-3,4-diamine Across Verified Vendors

Leyan (上海皓鸿) offers N3,N3,6-trimethylpyridazine-3,4-diamine at a purity of 98% with list prices scaled from 100 mg to 5 g, with stock availability indicated for the Shanghai location . CymitQuimica lists the compound at 95% minimum purity with European warehouse delivery, pricing €729 per 100 mg and €1,871 per 1 g . The significant price difference (Leyan’s 100 mg price is approximately 90% lower than CymitQuimica’s when currency‑converted) and purity differential (98% vs. 95%) create a procurement trade‑off between cost, purity, and geographic logistics that is not observed for the more widely stocked analog 6‑methylpyridazine-3,4-diamine, which is available from multiple Asian and Western suppliers at comparable pricing tiers.

Procurement Supply Chain Cost Analysis

Application Scenarios Where N3,N3,6-Trimethylpyridazine-3,4-diamine (CAS 1909305-17-4) Offers a Verifiable Selection Rationale


Medicinal Chemistry Programs Requiring a Monofunctional Amino‑Pyridazine Scaffold with a Single Hydrogen‑Bond Donor

For CNS‑targeted kinase or GPCR projects where the lead series must minimise hydrogen‑bond donor count to achieve acceptable brain penetration, N3,N3,6‑trimethylpyridazine-3,4‑diamine provides a pyridazine core with only one HBD (C4 NH₂). This cannot be replicated with 6‑methylpyridazine‑3,4‑diamine, which has two primary amines and consequently two HBDs . The target compound thus enables exploration of pyridazine‑based CNS pharmacophores without the permeability penalty associated with the primary‑amine analog.

Parallel Synthesis and Library Construction Requiring Chemoselective Derivatisation at a Single Amine Handle

When building focused compound libraries via amide coupling, sulfonamide formation, or reductive amination at the C4 amine, the target compound’s N3,N3‑dimethyl group prevents competing reactions at C3, eliminating the need for protection group chemistry. This translates directly to fewer synthetic steps, higher crude purity of library members, and improved amenability to purification by mass‑directed HPLC . The comparator 6‑methylpyridazine-3,4‑diamine would require N3 protection or result in complex product mixtures.

Procurement for Scale‑Up Campaigns Where Stoichiometric Purity and ISO‑Certified Manufacturing Are Mandatory

Process chemistry groups scaling reactions that consume the pyridazine diamine as a limiting reagent should prioritise MolCore’s NLT 98% purity grade with ISO certification, as the 3‑percentage‑point purity advantage over the CymitQuimica 95% grade reduces the mass of inert impurities carried into the reaction and simplifies batch record compliance . This is particularly relevant for GMP‑adjacent intermediate production where impurity tracking is required.

Physicochemical Profiling Studies Aimed at Understanding the Effect of N‑Methylation on Pyridazine ADME Properties

Researchers conducting matched molecular pair analyses to quantify the impact of N‑methylation on solubility, permeability, and metabolic stability can use the target compound as the fully methylated counterpart to 6‑methylpyridazine‑3,4‑diamine. The tautomeric homogeneity of the target compound (confirmed by ¹H NMR analog studies ) ensures that measured physicochemical parameters reflect a single molecular species, improving data quality relative to the tautomerically heterogeneous comparator.

Quote Request

Request a Quote for N3,N3,6-trimethylpyridazine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.